Methyl cyanoformate

Beschreibung

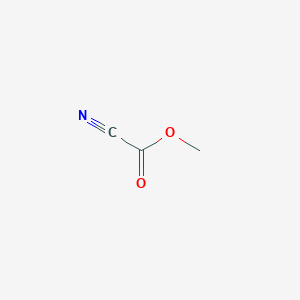

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c1-6-3(5)2-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWFJXLKRAFEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066235 | |

| Record name | Carbonocyanidic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-15-2 | |

| Record name | Methyl cyanoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonocyanidic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonocyanidic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl cyanoformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S9M7F9JLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for Methyl Cyanoformate

Classical Synthetic Approaches

The traditional synthesis of methyl cyanoformate predominantly involves the cyanation of methyl chloroformate. This transformation has been achieved through several key methods, each with distinct advantages and limitations.

Cyanation of Methyl Chloroformate

The most direct route to this compound is the substitution of the chloride in methyl chloroformate with a cyanide group. The choice of cyanide source and reaction conditions significantly influences the reaction's efficiency.

An effective method for the synthesis of alkyl cyanoformates involves the reaction of the corresponding alkyl chloroformate with an alkali metal cyanide, such as potassium cyanide (KCN), facilitated by a phase transfer catalyst (PTC). google.com Phase transfer catalysts are essential for transporting the cyanide anion from the solid or aqueous phase into the organic phase where the reaction with the chloroformate occurs.

In a seminal work by Childs and Weber in 1976, macrocyclic polyethers, or crown ethers, were employed as phase transfer catalysts. google.comacs.org For instance, the reaction of isobutyl chloroformate with potassium cyanide in methylene (B1212753) chloride using 18-crown-6 (B118740) as a catalyst afforded isobutyl cyanoformate in high yield. google.com This method is applicable to the synthesis of this compound and is particularly useful for small-scale laboratory preparations. orgsyn.orgthieme-connect.com The crown ether effectively sequesters the potassium ion, allowing the "naked" and more reactive cyanide anion to react with the chloroformate in the organic solvent.

Later developments introduced the use of quaternary ammonium (B1175870) salts, such as tetra-n-butylammonium bromide, as an alternative and often more cost-effective phase transfer catalyst compared to crown ethers. thieme-connect.com However, processes involving aqueous sodium cyanide and quaternary ammonium catalysts sometimes require very low temperatures and can generate significant waste, making them less attractive for large-scale production. google.com

Table 1: Phase Transfer Catalyzed Synthesis of Alkyl Cyanoformates

| Chloroformate | Cyanide Source | Catalyst | Solvent | Yield | Reference |

| Isobutyl Chloroformate | KCN | 18-Crown-6 | Methylene Chloride | 94% | google.com |

| Methyl Chloroformate | KCN | 18-Crown-6 / TBAB | Methylene Chloride | N/A | thieme-connect.comlookchem.com |

| TBAB: Tetra-n-butylammonium bromide |

A significant improvement in the synthesis of cyanoformate esters involves the use of trimethylsilyl (B98337) nitrile (TMSCN) as the cyanide source in a reaction catalyzed by a tertiary amine. google.com This anhydrous method avoids the challenges associated with the low solubility of alkali metal cyanides in organic solvents and the need for phase transfer catalysts.

The reaction proceeds by reacting stoichiometric amounts of methyl chloroformate and trimethylsilyl nitrile in the presence of a catalytic quantity of a tertiary amine base. google.com A variety of amines can be used, including triethylamine (B128534), N,N-dimethylaminopyridine (DMAP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with 1,4-diazabicyclo[2.2.2]octane (DABCO) being particularly effective. google.com

The reaction is typically conducted at ambient temperature (20–25 °C) and pressure, either neat or in an inert solvent. google.com For the preparation of this compound, trimethylsilyl nitrile is added dropwise to a mixture of methyl chloroformate and a catalytic amount of DABCO. The reaction is typically complete within a few hours, yielding this compound, which can be identified by spectroscopic methods. google.com The primary byproduct is trimethylsilyl chloride, which is volatile and easily removed.

Table 2: Amine-Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Reference |

| Methyl Chloroformate | Trimethylsilyl Nitrile | DABCO | 20-25 °C | 1-2 hr | google.com |

Historical Context and Early Preparations

Early methods for preparing cyanoformate esters were reported in the mid-to-late 20th century. In 1973, Lidy and Sundermeyer reported the formation of ethyl and methyl cyanoformates in approximately 70% yield. google.com Other historical methods mentioned in patent literature include the reaction of oxamidic acid esters with phosgene (B1210022) and tertiary amines, and the reaction of hydrogen cyanide with ethyl chloroformate and triethylamine in an inert solvent. google.com A major drawback of these latter processes was the formation of a full molar equivalent of tertiary amine hydrochloride salt, which complicated product isolation and purification. google.com The development of methods using phase transfer catalysts and, subsequently, trimethylsilyl nitrile represented significant advances by improving yields, simplifying reaction conditions, and reducing waste. google.com Historically, this compound was also noted as an ingredient in the lachrymatory chemical warfare agent Zyklon A. wikipedia.org

Modern Catalytic Approaches for Enhanced Efficiency

While classical methods provide reliable access to this compound, modern research has focused on developing novel catalytic systems. These approaches often bypass the direct synthesis of the cyanoformate ester itself, instead generating a cyanoesterified product in a single step from more fundamental precursors or utilizing the C-CN bond of the cyanoformate in novel transformations.

Development of Alternative Catalytic Systems

Transition-metal catalysis has opened new avenues for reactions involving cyanoformates, demonstrating high efficiency and selectivity. These methods often focus on the activation of the C-CN bond, a traditionally challenging transformation. researchgate.net

Nickel-Catalyzed Cyanoesterification: Research has shown that nickel catalysts can effect the "cyanoesterification" of unsaturated systems. For example, a three-component coupling reaction involving a chloroformate ester, trimethylsilyl cyanide, and a 1,2-diene can be catalyzed by a nickel complex with a dppp (B1165662) (1,3-bis(diphenylphosphino)propane) ligand. acs.orgacs.org This reaction directly produces a β-cyano-α-methylenealkanoate, a functionalized product that would otherwise be synthesized using pre-formed this compound. This approach is atom-economical and offers a practical alternative for creating complex molecules. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts have also been developed for the intramolecular cyanoesterification of alkynes. nih.gov This process involves the activation of the C-CN bond of a cyanoformate moiety tethered to an alkyne, leading to the formation of butenolides. nih.gov Similarly, palladium catalysis has been used for the intramolecular cyanoamidation of alkynyl and alkenyl cyanoformamides, producing α-alkylidene lactams. nih.gov These advanced methods highlight the utility of transition metals in promoting novel and efficient bond formations that were not achievable through classical means.

Table 3: Modern Transition-Metal Catalyzed Reactions Involving Cyanoformates

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Nickel / dppp | Three-component Cyanoesterification | Chloroformate, TMSCN, 1,2-Diene | β-Cyano-α-methylenealkanoate | acs.orgacs.org |

| Palladium | Intramolecular Cyanoesterification | Alkyne-tethered Cyanoformate | Butenolide | nih.gov |

| Palladium | Intramolecular Cyanoamidation | Alkynyl/Alkenyl Cyanoformamides | α-Alkylidene Lactam | nih.gov |

These modern catalytic systems represent a shift from simply preparing this compound to designing more sophisticated, one-pot reactions that build molecular complexity with greater efficiency.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional synthesis routes for cyanoformates have often involved reagents and conditions that are now considered environmentally undesirable. For instance, the reaction of alkyl haloformates with potassium cyanide in the presence of crown ethers, while effective, is rendered unattractive for large-scale manufacturing due to the high cost of crown ethers and the use of large quantities of hazardous solvents like methylene chloride. google.com Similarly, methods employing aqueous sodium cyanide with phase transfer catalysts required extreme temperature conditions and generated significant waste. google.com

In pursuit of greener alternatives, modern synthetic approaches focus on several key principles of green chemistry:

Use of Less Hazardous Reagents : A significant advancement is the move away from highly toxic alkali metal cyanides (e.g., KCN, NaCN). One notable method involves the reaction of methyl chloroformate with trimethylsilyl nitrile. google.com This process avoids the handling of free cyanide salts, which are acutely toxic. Trimethylsilyl nitrile is considered a safer alternative for introducing the cyanide group.

Catalysis over Stoichiometric Reagents : The use of catalysts is a cornerstone of green chemistry as they increase reaction efficiency and reduce waste. The reaction between methyl chloroformate and trimethylsilyl nitrile is effectively catalyzed by a small amount of a tertiary amine base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This catalytic approach is superior to older methods that required a mole-equivalent of a tertiary amine, which would then need to be removed as a hydrochloride salt, creating a significant waste stream. google.com

Energy Efficiency : Green processes aim to be conducted at ambient temperature and pressure to reduce energy consumption. The catalytic synthesis using trimethylsilyl nitrile proceeds efficiently at temperatures between 20-25°C, a significant improvement over processes requiring very low temperatures. google.com

Atom Economy and Waste Prevention : By reacting stoichiometric amounts of the starting materials in the presence of only a catalytic amount of base, the process maximizes the incorporation of atoms from the reactants into the final product. google.com This inherently minimizes the generation of byproducts and waste, aligning with the principles of high atom economy and waste prevention.

Safer Solvents and Reaction Conditions : The ideal synthesis avoids the use of auxiliary substances like solvents. The reaction of methyl chloroformate and trimethylsilyl nitrile can be performed neat (without a solvent), which eliminates solvent waste and the need for subsequent removal steps. google.com When a solvent is necessary, the choice is critical. Moving away from chlorinated hydrocarbons like methylene chloride towards more benign alternatives is a key consideration.

The following table summarizes a comparison between a traditional and a greener synthesis method for this compound.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Method (Phase Transfer Catalysis) | Greener Method (Catalytic Silylnitrile Reaction) | Green Chemistry Principle Addressed |

|---|---|---|---|

| Cyanide Source | Potassium Cyanide (KCN) | Trimethylsilyl nitrile | Use of Less Hazardous Reagents |

| Catalyst/Promoter | 18-crown-6 (Stoichiometric use can be high) | 1,4-diazabicyclo[2.2.2]octane (DABCO) (Catalytic amount) | Catalysis, Waste Prevention |

| Solvent | Methylene Chloride | None (or an inert solvent) | Use of Safer Solvents & Auxiliaries |

| Temperature | Very low temperatures often required | Ambient (20-25°C) | Design for Energy Efficiency |

| Byproducts | Significant salt and solvent waste | Minimal; volatile trimethylsilyl halide | Waste Prevention, Atom Economy |

Process Optimization and Scale-Up Considerations

Optimizing the synthesis of this compound for large-scale industrial production requires a systematic approach to maximize yield, purity, and efficiency while ensuring safety and economic viability. Process intensification is a key strategy to enhance efficiency by reducing reaction times, energy consumption, and equipment size. nih.gov

A critical tool for optimization is the use of Design of Experiments (DoE), such as a Box-Behnken design, which allows for the systematic investigation of multiple process variables simultaneously. nih.gov For the synthesis of this compound, key parameters to optimize would include:

Reactant Molar Ratio : While a stoichiometric ratio is often the starting point, slight excesses of one reactant may be beneficial to drive the reaction to completion, though this must be balanced against raw material costs and purification challenges.

Catalyst Loading : The concentration of the catalyst (e.g., DABCO) must be optimized to achieve a high reaction rate without incurring unnecessary cost or causing side reactions.

Reaction Temperature : Although the reaction can proceed at ambient temperature, a detailed study would identify the optimal temperature to balance reaction kinetics against potential byproduct formation and energy costs. google.com

Reaction Time : The optimal time required to achieve maximum conversion needs to be determined to maximize reactor throughput.

For scale-up from a laboratory batch process to industrial production, a continuous flow process offers significant advantages. google.com A continuous process using a tubular reactor can lead to higher automation, better process control, improved heat management, and more consistent product quality compared to batch production. google.com The raw materials would be continuously fed through pumps into a reactor system, with the product being continuously separated, for instance, through distillation. google.com

Addressing Impurity Formation and Purification Challenges

A major challenge in the scale-up of this compound synthesis is the potential for impurity formation, which can affect product quality, stability, and performance in subsequent applications. It has been noted that large-scale preparations can generate inseparable impurities, making purification difficult. orgsyn.org The identification, quantification, and control of these impurities are critical for developing a robust manufacturing process. beilstein-journals.org

Potential impurities in this compound synthesis can arise from several sources:

Unreacted Starting Materials : Incomplete conversion can leave residual methyl chloroformate or other reactants in the product mixture.

Side Reactions : The reactants or the product itself can undergo undesired parallel or consecutive reactions. For instance, nitriles can sometimes polymerize under certain conditions. scbt.com In reactions using this compound, such as the acylation of enolates, O-acylation can compete with the desired C-acylation, forming enol carbonate impurities. orgsyn.org This highlights the reactivity of the molecule and potential for side reactions during its own synthesis.

Degradation : this compound can be decomposed by water and alkalis. chemicalbook.com The presence of moisture or basic residues can lead to the formation of degradation products.

The general approach to managing impurities involves:

Identification : Using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and tentatively assign structures to impurities based on their fragmentation patterns. beilstein-journals.org

Synthesis and Confirmation : Synthesizing the suspected impurities independently to confirm their structure and use them as reference standards for analytical method validation. beilstein-journals.org

Process Control : Modifying reaction conditions (e.g., temperature, reactant addition rate, solvent) to minimize the formation of specific impurities. For example, ensuring anhydrous conditions is crucial to prevent hydrolysis. google.com

Once the crude product is obtained, purification is necessary. Common methods for purifying this compound include fractional distillation under vacuum. scbt.comchemicalbook.com For achieving very high purity, recrystallization from a solvent like diethyl ether at low temperatures (-40°C) can be employed. chemicalbook.com

Table 2: Potential Impurities and Control Strategies

| Potential Impurity | Likely Origin | Control & Purification Strategy |

|---|---|---|

| Unreacted Methyl Chloroformate | Incomplete reaction | Optimize reaction time and temperature; remove via fractional distillation. |

| Polymeric materials | Side reaction of nitrile group | Control temperature; use appropriate inhibitors if necessary; remove via filtration or distillation. scbt.com |

| Methyl Carbonate | Reaction with residual moisture/alcohols | Maintain strict anhydrous conditions; use purified reagents. |

Reactivity and Mechanistic Investigations of Methyl Cyanoformate

Role as a Methoxycarbonylating Reagent (Mander's Reagent)

Methyl cyanoformate is most prominently used to introduce a methoxycarbonyl group into a molecule. chem-station.comorgsyn.orgwikipedia.org It is particularly effective for the C-acylation of metal enolates to produce β-ketoesters. chem-station.comorgsyn.org This reagent has proven to be superior to more traditional acylating agents like acyl halides and anhydrides, which often lead to mixtures of C- and O-acylated products. researchgate.net

Regioselective C-Acylation of Enolates for β-Keto Ester Synthesis

The synthesis of β-keto esters is a fundamental transformation in organic chemistry, and this compound provides a reliable method for achieving this through the C-acylation of preformed enolates. orgsyn.org This method is noted for its high regioselectivity, affording the desired C-acylated product in high yields under mild conditions. researchgate.net The enolates for this reaction can be generated from various precursors, including ketones, silyl (B83357) enol ethers, and through conjugate addition to α,β-unsaturated ketones. orgsyn.org

The reaction of this compound is particularly effective with preformed lithium enolates. orgsyn.orgresearchgate.net The use of lithium as the counter-ion is often crucial, as enolates with sodium or potassium counter-ions may not react. wikipedia.org The reaction proceeds via the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the this compound. This addition is then followed by the elimination of a cyanide ion to yield the β-keto ester. The high C-selectivity observed with lithium enolates is a key advantage of this methodology. chem-station.com

The choice of solvent plays a critical role in directing the outcome of the acylation reaction, influencing the ratio of C-acylation to O-acylation. Research has shown that in solvents like tetrahydrofuran (B95107) (THF), O-acylation can be a significant competing reaction, especially with sterically hindered enolates. orgsyn.orgresearchgate.net However, a switch to less polar solvents such as diethyl ether has been demonstrated to dramatically favor C-acylation. orgsyn.orgwikipedia.orgresearchgate.net This empirical observation has been a pivotal development in the application of Mander's Reagent, allowing for high yields of the desired β-keto ester even with challenging substrates. researchgate.net For instance, in certain cases, a reaction that yields exclusively the O-acylated product in THF can be shifted to produce the C-acylated product completely by changing the solvent to diethyl ether. orgsyn.org

Table 1: Effect of Solvent on C- vs. O-Acylation with this compound

| Enolate Substrate | Solvent | C-Acylation Product (%) | O-Acylation Product (%) |

|---|---|---|---|

| Hindered Lithium Enolate | Tetrahydrofuran (THF) | Low to None | High |

| Hindered Lithium Enolate | Diethyl Ether | High | Low to None |

This table provides a generalized representation based on literature findings.

The stereochemical outcome of the acylation of chiral enolates with this compound has been a subject of investigation. In many instances, the diastereofacial selectivity is comparable to that observed in C-alkylation reactions of the same enolates. researchgate.net However, the greater steric bulk of the cyanoformate reagent compared to a simple alkyl halide can lead to different stereochemical outcomes in some cases. researchgate.net For conformationally rigid chiral substrates, good to excellent diastereoselectivity can be achieved. orgsyn.org For example, lithium enolates derived from unhindered chiral cyclohexanones tend to undergo acylation from the axial direction. orgsyn.org Attempts to use chiral auxiliaries on the cyanoformate itself, such as those derived from (+)-menthol and (-)-borneol, have resulted in good chemical yields but have generally shown low levels of stereoselectivity. orgsyn.org

Methoxycarbonylation of Other Nucleophiles

While the reaction with enolates is the most common application, this compound can also be used to methoxycarbonylate other nucleophilic species.

This compound is an effective reagent for the methoxycarbonylation of carbon acids, also known as active methylene (B1212753) compounds. These are compounds that have a CH₂ or CH group flanked by two electron-withdrawing groups, making the protons acidic. Examples of such compounds that can be methoxycarbonlyated include dialkyl malonates, β-ketoesters, and α-cyanoacetates. nih.govnih.gov The reaction proceeds by deprotonation of the carbon acid with a suitable base to form a carbanion, which then acts as the nucleophile in the reaction with this compound. This provides a straightforward route to more highly functionalized building blocks in organic synthesis.

Table 2: Examples of Methoxycarbonylation of Active Methylene Compounds

| Active Methylene Compound | Product Type |

|---|---|

| Diethyl Malonate | Diethyl Methoxycarbonylmalonate |

| Ethyl Acetoacetate | Ethyl 2-Acetyl-2-methoxycarbonylacetate |

| Methyl Cyanoacetate | Methyl 2-Cyano-2-methoxycarbonylacetate |

This table illustrates the types of products formed from the reaction of various active methylene compounds with this compound.

Interactions with Organometallic Reagents

This compound readily reacts with various organometallic reagents, facilitating the formation of new carbon-carbon bonds and providing access to important carbonyl compounds. researchgate.net The nature of the organometallic species significantly influences the reaction outcome.

Grignard reagents (RMgX) react with this compound to produce ketones. The reaction proceeds through the nucleophilic addition of the Grignard reagent to the nitrile group, forming an intermediate imine that is subsequently hydrolyzed to yield a ketone. doubtnut.commasterorganicchemistry.comaskiitians.com However, the high reactivity of Grignard reagents can sometimes lead to side reactions.

In contrast, reactions with organolithium reagents can be more complex. For example, the reaction of ethyl cyanoformate with phenyllithium (B1222949) or phenylmagnesium bromide affords ethyl benzoate, indicating that the reaction pathway can be highly dependent on the specific organometallic reagent used. researchgate.net

For the C-acylation of lithium enolates, this compound is often preferred over more traditional acylating agents like methyl chloroformate because it can selectively yield the C-acylated product, particularly when the reaction is conducted in solvents like diethyl ether or methyl t-butyl ether. wikipedia.orgorgsyn.org This regioselectivity is crucial in the synthesis of β-keto esters. researchgate.netorgsyn.orgthieme-connect.comthieme-connect.com

A summary of typical reactions is presented below:

| Organometallic Reagent | General Formula | Primary Product | Key Features |

|---|---|---|---|

| Grignard Reagents | RMgX | Ketone (after hydrolysis) | Addition to the nitrile group. doubtnut.commasterorganicchemistry.com |

| Organolithium Reagents | RLi | Varies (e.g., Esters) | Reaction outcome is substrate-dependent. researchgate.net |

| Lithium Enolates | [R₂C=C(R)O]Li | β-Keto Ester | High C-acylation selectivity. wikipedia.orgorgsyn.org |

Acylation of Heteroatoms

This compound is an effective reagent for the acylation of heteroatoms such as nitrogen, oxygen, and sulfur. researchgate.netresearchgate.net This transformation introduces a methoxycarbonyl group, which can serve as a protecting group in multi-step syntheses. youtube.com

The acylation of amines with acylating agents like acyl chlorides or acid anhydrides is a fundamental method for forming amides. youtube.comsavemyexams.com Similarly, this compound can be used for the carbomethoxylation of amines. This reaction is particularly useful for protecting amines during electrophilic aromatic substitution reactions. youtube.com

Alcohols and thiols can also be acylated using this compound, typically in the presence of a base or catalyst. researchgate.netnih.gov The reactivity generally follows the order of primary > secondary > tertiary for alcohols. nih.gov Calcium oxide has been shown to be an effective acid scavenger for the chemoselective acylation of primary alcohols in the presence of phenols or tertiary alcohols. nih.gov

Comparative Analysis with Other Acylating Agents

This compound offers distinct advantages and disadvantages when compared to other common acylating agents like acyl chlorides and acid anhydrides. sigmaaldrich.comthieme-connect.com

This compound is considered a superior acylating agent to traditional reagents like acyl halides and anhydrides in certain contexts because the latter can lead to variable amounts of O-acylated byproducts. sigmaaldrich.comthieme-connect.comthieme-connect.com In contrast, this compound often provides higher regioselectivity for C-acylation, especially with lithium enolates. orgsyn.orgthieme-connect.com

Acyl chlorides are highly reactive and can be corrosive. savemyexams.com Methyl chloroformate, a close analog, is also highly toxic and reactive, decomposing in water to produce toxic and corrosive fumes. noaa.gov While this high reactivity can be advantageous, it can also lead to a lack of selectivity. Acid anhydrides are generally less reactive than acyl chlorides and produce a carboxylic acid byproduct. researchgate.net

The choice of acylating agent depends on the specific substrate and desired outcome, with this compound being a valuable tool for achieving high regioselectivity in acylation reactions. orgsyn.org

| Acylating Agent | Reactivity | Selectivity | Byproducts |

|---|---|---|---|

| This compound | Moderate | High C-acylation selectivity with enolates. orgsyn.org | HCN |

| Acyl Chlorides | High | Can lead to O-acylation byproducts. thieme-connect.com | HCl |

| Acid Anhydrides | Moderate | Can lead to O-acylation byproducts. thieme-connect.com | Carboxylic Acid |

| Methyl Chloroformate | High | Less selective than this compound. wikipedia.org | HCl |

Cyanation and Cyanohydrin Chemistry

Addition to Carbonyl Compounds for Cyanohydrin Derivatives

This compound is utilized in the synthesis of protected cyanohydrins from carbonyl compounds. nih.gov This reaction, known as cyanomethoxycarbonylation, involves the addition of a cyanide group to an aldehyde or ketone, followed by acylation of the resulting alkoxide with the methoxycarbonyl group to form a stable cyanohydrin carbonate. nih.gov This one-pot procedure is advantageous as it avoids the handling of unstable cyanohydrins. nih.gov

The formation of cyanohydrins is a fundamental carbon-carbon bond-forming reaction, and the resulting products are valuable synthetic intermediates. nih.govlibretexts.org

Catalytic Strategies for Cyanohydrin Formation

Several catalytic systems have been developed to facilitate the formation of cyanohydrin derivatives using this compound. nih.gov Lewis bases are commonly employed as catalysts. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its polymer-supported version (PS-TBD) have been shown to be effective catalysts for the cyanation of a wide range of aldehydes and ketones with this compound, affording the corresponding O-protected cyanohydrins in high yields. nih.gov Other catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), have also been reported to catalyze the cyanation of carbonyl compounds with ethyl cyanoformate. researchgate.net

The use of CO₂ has also been shown to promote cyanohydrin synthesis by increasing the solubility of KCN, likely through the in-situ formation of cyanoformate. amazonaws.com

| Catalyst | Cyanide Source | Substrate Scope | Reference |

|---|---|---|---|

| TBD/PS-TBD | This compound | Aromatic & Aliphatic Aldehydes & Ketones | nih.gov |

| DMAP | Ethyl Cyanoformate | Aldehydes & Ketones | researchgate.net |

| CO₂ (promoter) | KCN | Aldehydes & Ketones | amazonaws.com |

Enantioselective Cyanation Approaches

The synthesis of chiral cyanohydrins is of significant interest as these compounds are important building blocks in the preparation of pharmaceuticals and other fine chemicals. diva-portal.orgrsc.org Enantioselective cyanation using this compound can be achieved through the use of chiral catalysts.

Dual activation catalysis, employing a combination of a chiral Lewis acid and a Lewis base, has proven effective. For example, a chiral Ti-salen complex in conjunction with triethylamine (B128534) (Et₃N) catalyzes the enantioselective cyanation of aldehydes with ethyl cyanoformate, yielding O-alkoxycarbonylated cyanohydrins with high enantioselectivity. diva-portal.orgacs.orgresearchgate.net This dual system activates both the aldehyde and the cyanide source, leading to efficient and stereocontrolled C-C bond formation. acs.org

Other chiral catalysts, such as those derived from BINOLAM-AlCl, have also been successfully employed for the enantioselective cyanoalkoxycarbonylation of aldehydes with this compound. researchgate.net These methods provide access to a wide range of enantioenriched cyanohydrin carbonates. researchgate.net

| Catalyst System | Cyanide Source | Typical Substrates | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Ti-salen / Et₃N | Ethyl Cyanoformate | Aromatic & Aliphatic Aldehydes | High (e.g., 94% ee for benzaldehyde) | acs.orgresearchgate.net |

| (R)- or (S)-BINOLAM-AlCl | This compound | Aldehydes | High | researchgate.net |

Deoxycyanation Reactions of Substituted Ketones

A notable, albeit less common, application of this compound is in the deoxycyanation of ketones. researchgate.net This reaction represents a departure from its more typical use in C-acylation. Research has shown that by shifting from lithium-based to amine-based bases, the selectivity of the reaction with 1,3-diketones can be altered from carbon acylation to oxygen acylation. This shift leads to the formation of an enol carbonate intermediate, which can then undergo deoxycyanation to yield oxoalkenenitriles directly. researchgate.net This transformation highlights the reagent's utility in introducing a nitrile functional group.

Utility as a Source of the Cyanide Moiety

This compound serves as a valuable source of the cyanide moiety in various reactions. In peroxide-initiated free-radical chain reactions with hydrocarbons, it can lead to the formation of alkyl cyanides. lookchem.com The proposed mechanism involves the addition of an alkyl radical to the carbon-nitrogen triple bond of this compound, forming an iminyl radical. This intermediate then undergoes β-scission to produce the alkyl cyanide, carbon dioxide, and a methyl radical, which propagates the chain. lookchem.com For instance, the reaction with cyclohexane (B81311) has been shown to yield cyclohexyl cyanide. lookchem.com

Furthermore, photolysis of this compound at 193 nm has been investigated as a potential source of hydrogen cyanide (HCN) and hydrogen isocyanide (HNC), species of interest in astrophysical environments. researchgate.net Experimental and theoretical studies suggest that photo-excitation leads to dissociation, producing these cyanide-containing molecules. researchgate.net

Cycloaddition Reactions

This compound and its analogs participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. thieme-connect.comwikipedia.org

1,3-dipolar cycloadditions are a class of pericyclic reactions that form five-membered rings. wikipedia.orgnumberanalytics.com While this compound itself is more commonly known for other reactivities, its homolog, ethyl cyanoformate, has been shown to undergo copper(I)-catalyzed [3+2] dipolar cycloaddition with organoazides to produce 1,5-disubstituted tetrazoles. researchgate.net This type of reaction involves a 1,3-dipole reacting with a dipolarophile. organic-chemistry.org The electronic nature of the substituents on both the dipole and the dipolarophile influences the regioselectivity of the addition. organic-chemistry.orgnih.gov

Both intermolecular and intramolecular cycloaddition pathways are significant in organic synthesis. beilstein-journals.org While specific examples detailing extensive intramolecular cycloadditions with this compound are not prevalent in the provided context, the principles of such reactions are well-established. Intramolecular cycloadditions, where the reacting moieties are tethered within the same molecule, can be highly efficient in constructing polycyclic systems. beilstein-journals.org The success of these reactions often depends on the length and nature of the tether connecting the dipole and dipolarophile.

Radical and Metal-Catalyzed Transformations

Beyond traditional polar reactions, this compound is also reactive under radical and metal-catalyzed conditions.

Researchers have reported that the irradiation of mixtures containing alkanes and this compound in the presence of a polyoxotungstate photocatalyst, such as W₁₀O₃₂⁴⁻, can lead to the formation of the corresponding nitrile. thieme-connect.comresearchgate.net These reactions are thought to proceed through an iminyl radical intermediate and can be highly selective depending on the reaction temperature. researchgate.net This method provides a pathway for the cyanation of unactivated C-H bonds.

Palladium-Catalyzed Cyanoesterification of Unsaturated Systems

The palladium-catalyzed cyanoesterification of unsaturated systems, such as olefins, represents a powerful method for the concomitant formation of two carbon-carbon bonds. Detailed mechanistic investigations, particularly using norbornene (NBE) as a model substrate, have elucidated the intricate steps of this transformation. rsc.orgrsc.org

The catalytic cycle is initiated by the oxidative addition of this compound to a Pd(0) complex, such as Pd(PPh₃)₄, via cleavage of the C-C bond to form a square-planar alkoxycarbonyl(cyano)palladium(II) intermediate. rsc.orgacs.org These key intermediates, with the general formula trans-Pd(COOR)(CN)(PPh₃)₂, have been successfully synthesized and characterized. acs.org The isolation and subsequent successful use of the ethyl derivative (trans-Pd(COOEt)(CN)(PPh₃)₂) to catalyze the cyanoesterification of norbornadiene confirms their role in the catalytic cycle. acs.org

Following the formation of the Pd(II) intermediate, the reaction proceeds through the insertion of the olefin into one of the Pd-C bonds. rsc.orgrsc.org Density Functional Theory (DFT) calculations have revealed that the insertion of norbornene occurs preferentially into the Pd(II)-COOMe bond rather than the Pd-CN bond. rsc.orgrsc.org This regioselectivity is governed by both electrostatic and orbital interactions in the precursor π-complex. rsc.orgrsc.org The entire reaction pathway preferentially follows an exo-pathway, which is energetically more stable than the corresponding endo-pathway, consistent with experimental observations. rsc.orgrsc.org

Rhodium-Catalyzed Transformations

A comprehensive review of scientific literature did not yield specific research findings or detailed studies on the rhodium-catalyzed transformations of this compound. While rhodium is a highly versatile catalyst for a myriad of organic transformations, including various cyanation reactions using other cyanating agents, its specific application in reactions directly involving this compound is not well-documented in available sources.

Exploration of Novel Reactivity Patterns and Scope

Beyond its well-established role as an acylating agent, research has uncovered novel reactivity patterns for this compound, expanding its synthetic utility.

One significant discovery is its participation in peroxide-initiated free-radical chain cyanations of hydrocarbons. lookchem.com This reaction provides a novel pathway to alkyl cyanides. The proposed mechanism involves the addition of an alkyl radical (generated from the hydrocarbon by the peroxide initiator) to the carbon-nitrogen triple bond of this compound. lookchem.com This addition forms an iminyl radical intermediate, which then undergoes a β-scission to release the alkyl cyanide product, carbon dioxide, and a methyl radical that propagates the chain. lookchem.com This pathway is highly favored over addition to the carbonyl group. lookchem.com

Detailed findings from the reaction of this compound with various hydrocarbons are presented below:

Another area of novel reactivity is in photochemistry. The 193 nm photolysis of this compound has been investigated through a combination of time-resolved infrared emission spectroscopy and theoretical calculations. arxiv.orgosti.gov This research revealed previously obscured dissociation channels that produce hydrogen cyanide (HCN) and its isomer, hydrogen isocyanide (HNC). arxiv.org Dissociation is predicted to occur primarily on the repulsive S₂ excited state. arxiv.orgosti.gov However, minor pathways involving internal conversion to a highly excited ground state also contribute. arxiv.org This photolytic behavior highlights the potential for cyano-containing esters to serve as sources for reactive species like HCN and HNC, which has implications in fields such as astrophysics. arxiv.orgosti.gov

Furthermore, this compound has been shown to exhibit reactivity that departs significantly from its typical use in C-acylation. For instance, it can be used to perform deoxycyanation on 1,3-diketones to furnish oxoalkenenitriles. This transformation is achieved by shifting from traditional lithium bases to amine-based bases, which alters the selectivity from carbon acylation to oxygen acylation, proceeding through an enol carbonate intermediate.

Advanced Spectroscopic Characterization of Methyl Cyanoformate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are essential for identifying functional groups and elucidating the conformational properties of molecules.

The vibrational spectrum of methyl cyanoformate is characterized by a series of absorption bands corresponding to its fundamental modes of vibration. The analysis and assignment of these modes are typically supported by quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, which predict vibrational frequencies and intensities. bluelaze.comarxiv.org For a non-linear molecule like this compound, which consists of 8 atoms, 3N-6 = 18 fundamental vibrational modes are expected. bluelaze.com

Key characteristic vibrational modes for this compound include:

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group.

C=O Stretch: An intense absorption band associated with the carbonyl group of the ester.

C-O Stretch: Bands related to the stretching of the C-O single bonds within the ester group.

CH₃ Group Vibrations: Symmetric and asymmetric stretching and bending (deformation) modes of the methyl group.

Skeletal Vibrations: Bending and rocking motions of the molecular backbone.

The precise frequencies of these modes are influenced by the molecule's conformation and electronic structure. Theoretical calculations are crucial for providing a complete assignment, especially for complex regions of the spectrum where vibrational coupling may occur. arxiv.org

Table 1: Predicted Fundamental Vibrational Modes for this compound This table is illustrative and based on general frequency regions for the functional groups present. Precise assignments rely on specific experimental and computational studies.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric CH₃ Stretch | 2950 - 3000 | Asymmetric stretching of C-H bonds in the methyl group. |

| Symmetric CH₃ Stretch | 2850 - 2950 | Symmetric stretching of C-H bonds in the methyl group. |

| C≡N Stretch | 2200 - 2260 | Stretching of the carbon-nitrogen triple bond. |

| C=O Stretch | 1750 - 1780 | Stretching of the carbonyl double bond. |

| Asymmetric CH₃ Bend | 1440 - 1470 | Asymmetric deformation of the H-C-H angles. |

| Symmetric CH₃ Bend | 1370 - 1390 | Symmetric deformation of the H-C-H angles. |

| C-O-C Stretch | 1000 - 1300 | Stretching of the ester C-O bonds. |

| CH₃ Rock | 800 - 1100 | Rocking motion of the methyl group. |

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. The primary conformational isomerism involves rotation about the C-O single bond, leading to s-trans (where the methyl group is trans to the cyanide group) and s-cis (where the methyl group is cis to the cyanide group) conformers.

Infrared spectroscopy is a powerful tool for studying conformational equilibria, as different conformers typically exhibit distinct vibrational frequencies, particularly for modes involving the atoms around the bond of rotation. However, ab initio calculations have shown that the s-trans conformer of this compound is significantly more stable than the s-cis form by approximately 2364 cm⁻¹ (6.76 kcal/mol). aip.org Furthermore, the calculated energy barrier for the interconversion from the more stable s-trans form to the s-cis form is high, at 4055 cm⁻¹ (11.59 kcal/mol). aip.org This large energy difference and high barrier suggest that under typical experimental conditions in the gas phase, the molecular population consists almost exclusively of the s-trans conformer. Consequently, the observation of the s-cis conformer via infrared spectroscopy is highly unlikely.

Rotational and Microwave Spectroscopy

Rotational and microwave spectroscopy provide highly precise data on the geometry of molecules in the gas phase. cardiff.ac.uk By measuring the transitions between quantized rotational levels, it is possible to determine moments of inertia and, from them, derive accurate molecular structures, including bond lengths and angles.

Microwave spectroscopy studies have been successfully applied to determine the gas-phase structure of this compound. The analysis of the rotational spectrum confirms that the molecule exists as the s-trans conformer, where the methyl group is positioned trans to the cyanide group. aip.org The rotational constants for the primary isotopic species have been determined with high precision.

Table 2: Rotational Constants for the s-trans Conformer of this compound Data sourced from a study of the microwave spectra of multiple isotopic species.

| Rotational Constant | Value (MHz) |

|---|---|

| A | 9387.9 |

| B | 2503.41 |

| C | 1999.63 |

Source: Durig, J. R., et al. (1992) aip.org

These constants are derived from fitting the observed microwave transition frequencies to a rigid rotor Hamiltonian and are fundamental for the precise determination of the molecule's three-dimensional structure.

The methyl group in this compound is not static but can rotate internally relative to the rest of the molecule. This internal rotation is a large-amplitude motion that causes splittings in the rotational transitions observed in the microwave spectrum. The analysis of these splittings allows for the determination of the potential barrier hindering the rotation.

For this compound, the barrier to internal rotation of the methyl group has been precisely determined from the analysis of its microwave spectrum. aip.org This experimental value is complemented by theoretical calculations, which provide further insight into the electronic and steric factors governing the rotational dynamics.

Table 3: Barrier to Internal Rotation of the Methyl Group in this compound

| Method | Barrier Height (cm⁻¹) | Barrier Height (cal/mol) |

|---|---|---|

| Experimental (Microwave Spectroscopy) | 407 ± 1 | 1164 ± 3 |

| Theoretical (ab initio Calculation) | 442 | 1264 |

Source: Durig, J. R., et al. (1992) aip.org

To determine a complete and unambiguous molecular structure from rotational constants, it is necessary to measure the spectra of multiple isotopically substituted species. By replacing atoms with their heavier isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, ¹H with ²H), the mass distribution of the molecule is altered, which in turn changes the moments of inertia and the resulting rotational constants.

A comprehensive study of this compound involved the measurement and assignment of the microwave spectra of seven different isotopic species. aip.org This extensive dataset allowed for the determination of a complete substitution (rₛ) and ground state (r₀) structure for the s-trans conformer, with all independent structural parameters being determined. aip.org

Table 4: Isotopologues of this compound Studied by Microwave Spectroscopy

| Isotopic Species |

|---|

| CD₃OC(O)CN |

| CD₂HOC(O)CN |

| ¹³CH₃OC(O)CN |

| CH₃¹⁸OC(O)CN |

| CH₃O¹³C(O)CN |

| CH₃OC(O)¹³CN |

| CH₃OC(O)C¹⁵N |

Source: Durig, J. R., et al. (1992) aip.org

The use of this isotopic data is crucial for refining bond lengths and angles to a high degree of precision, providing a definitive picture of the molecule's geometry in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quantitative analysis of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its molecular structure, while quantitative NMR (qNMR) methodologies can be employed to monitor its consumption and the formation of products during chemical reactions.

The structure of this compound (CH₃OC(O)CN) is relatively simple, leading to straightforward and predictable NMR spectra.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit a single sharp signal. This is because all three protons of the methyl (-CH₃) group are chemically equivalent and are not adjacent to any other protons, resulting in a singlet with no spin-spin coupling. The chemical shift of these protons is influenced by the adjacent oxygen atom of the ester group. Typically, protons of a methyl ester appear in the range of 3.5-4.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, usually acquired with proton decoupling, is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule:

The methyl carbon (-CH₃).

The carbonyl carbon (-C=O).

The nitrile carbon (-C≡N).

The chemical shifts for these carbons can be estimated based on typical ranges for these functional groups. The methyl carbon signal is expected to appear in the upfield region, generally between 50-60 ppm, due to its attachment to an electronegative oxygen atom. The nitrile carbon signal typically resonates in the region of 110-120 ppm. The carbonyl carbon of the ester group is the most deshielded and is expected to appear furthest downfield, typically in the 150-160 ppm range.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 - 4.0 | Singlet (s) | -OCH₃ |

| ¹³C | ~50 - 60 | Quartet (in coupled spectrum) | -OCH₃ |

| ~110 - 120 | Singlet | -CN | |

| ~150 - 160 | Singlet | -C(O)CN |

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance and for monitoring the progress of chemical reactions in real-time. rptu.deox.ac.uk The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.govresearchgate.net This allows for the determination of the relative or absolute concentrations of reactants, intermediates, and products in a reaction mixture. rptu.deox.ac.uk

For reactions involving this compound, such as its use as an acylating agent (Mander's Reagent) for the synthesis of β-keto esters from ketone enolates, qNMR can provide valuable kinetic and mechanistic data. orgsyn.orgwikipedia.org To monitor such a reaction, a sample of the reaction mixture would be analyzed at various time points.

Methodology:

Standard Selection: An internal standard, a stable compound with a known concentration and a simple NMR spectrum that does not overlap with signals from the reactants or products, is added to the reaction mixture.

Data Acquisition: ¹H NMR spectra are acquired under specific conditions to ensure accurate quantification. This includes using a sufficient relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T₁) of the signals of interest, to ensure complete relaxation of all nuclei between pulses.

Analysis: The integral of the characteristic singlet of the this compound protons is compared to the integral of a known signal from the internal standard. As the reaction proceeds, the integral of the this compound signal will decrease, while signals corresponding to the methyl group of the newly formed β-keto ester product will appear and increase in intensity.

By plotting the relative concentrations of the reactant and product over time, reaction kinetics, conversion rates, and final yields can be accurately determined without the need for chromatographic separation or response factor calibration. rptu.de

Time-Resolved Spectroscopy

Time-resolved spectroscopy provides profound insights into the ultrafast events that occur following the absorption of light by a molecule, such as photodissociation. These techniques can track the evolution of excited states and identify transient species and final products on timescales ranging from femtoseconds to nanoseconds.

The photodissociation of this compound has been investigated using 193 nm ultraviolet light, revealing a complex fragmentation process. A key study utilized nanosecond time-resolved infrared emission spectroscopy to detect and characterize the vibrationally excited nascent products formed immediately after photolysis.

Upon irradiation at 193 nm, this compound is excited to a repulsive electronic state, leading to rapid bond cleavage. The primary nascent products identified through their characteristic infrared emission bands are hydrogen cyanide (HCN) and its isomer, hydrogen isocyanide (HNC). The formation of these products indicates that the dissociation process involves significant molecular rearrangement rather than simple bond fission.

Analysis of the emission spectra allowed for the determination of the quantum yields for the formation of these key products. The study revealed a preference for the formation of the more stable HCN isomer.

| Product | Quantum Yield (Φ) | HNC/HCN Ratio |

|---|---|---|

| HCN | Data not specified in snippets | ~0.076 ± 0.059 |

| HNC |

The detection of specific nascent products and theoretical calculations provide crucial mechanistic insights into the photodissociation pathways. Theoretical studies complementing the experimental work suggest that excitation at 193 nm promotes the this compound molecule to the S₂ singlet excited state. This state is predicted to be repulsive, meaning that upon excitation, the molecule rapidly dissociates without a significant energy barrier.

The primary dissociation is believed to occur predominantly on this S₂ potential energy surface. However, minor pathways involving internal conversion from the S₂ state to highly excited vibrational levels of the ground electronic state (S₀) may also contribute. Once on the ground state surface, the molecule can undergo unimolecular decomposition through various channels.

The formation of both HCN and HNC suggests complex rearrangement pathways involving transient, short-lived intermediates. Automated transition-state search algorithms have been employed to identify the likely dissociation channels on the ground state surface. The calculated branching ratios, based on Rice–Ramsperger–Kassel–Marcus (RRKM) theory and Kinetic Monte Carlo simulations, can be validated by comparing them with the experimentally measured product yields and their internal energy distributions. This combined experimental and theoretical approach provides a detailed picture of the intricate dynamics, from the initial photoexcitation to the formation of the final stable products, mediated by transient species on ultrafast timescales.

Computational and Theoretical Investigations of Methyl Cyanoformate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical methods are instrumental in determining the fundamental properties of methyl cyanoformate. These calculations range from geometry optimization to the prediction of spectroscopic parameters and analysis of the electronic environment.

The precise three-dimensional structure of this compound can be determined computationally through geometry optimization. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. Both ab initio and Density Functional Theory (DFT) methods are employed for this purpose, offering a balance between accuracy and computational cost.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without the use of empirical parameters. utwente.nlgoogle.com For this compound, geometry optimizations have been performed using ab initio HF gradient calculations with basis sets like 3-21G and 6-31G. utwente.nl More sophisticated calculations incorporating electron correlation, such as MP2 with the 6-31G basis set (MP2/6-31G*), have also been utilized to achieve more accurate structural parameters. utwente.nl

DFT methods represent an alternative approach that has become increasingly popular due to their excellent cost-to-accuracy ratio. nih.govcnr.it These methods calculate the electron density of the molecule to determine its energy and properties. While specific DFT geometry optimization data tables for this compound are not detailed in foundational studies, the methodology is standard. A typical DFT optimization would involve selecting a functional (e.g., B3LYP, PBE0) and a suitable basis set to iteratively solve the Kohn-Sham equations until the forces on the atoms are negligible, yielding the equilibrium geometry. nih.govresearchgate.net

The results from these optimizations provide key structural information, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's physical and chemical characteristics.

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Computational methods are essential for exploring the conformational energy landscape, identifying stable conformers, and determining the energy barriers that separate them.

The primary conformational flexibility in this compound arises from rotation around the C-O single bond, leading to two main planar conformers: s-trans and s-cis. In the s-trans conformer, the methyl group is positioned trans to the cyanide group, while in the s-cis conformer, they are on the same side.

Ab initio calculations at the MP2/6-31G* level have been used to investigate the relative stabilities of these conformers. utwente.nl The results indicate that the s-trans conformer is significantly more stable than the s-cis form. utwente.nl The energy difference between the two has been calculated to be 2364 cm⁻¹ (6.76 kcal/mol). utwente.nl Furthermore, the same level of theory was used to calculate the energy barrier for the interconversion from the more stable s-trans conformer to the s-cis form, which was found to be 4055 cm⁻¹ (11.59 kcal/mol). utwente.nl This high barrier suggests that the s-trans conformer is the overwhelmingly dominant species under normal conditions.

Another key conformational feature is the rotation of the methyl group. The barrier to this internal rotation was calculated to be 442 cm⁻¹ (1.26 kcal/mol), a value that is consistent with experimental data derived from microwave spectroscopy. utwente.nl

| Parameter | Energy (cm⁻¹) | Energy (kcal/mol) |

|---|---|---|

| s-trans / s-cis Relative Stability (ΔE) | 2364 | 6.76 |

| s-trans → s-cis Interconversion Barrier | 4055 | 11.59 |

| Methyl Group Internal Rotation Barrier | 442 | 1.26 |

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic features of molecules. By calculating properties such as rotational constants, vibrational frequencies, and NMR chemical shifts, computational methods can aid in the analysis of experimental spectra.

For this compound, ab initio calculations have been successfully used to predict its rotational constants and the barrier to internal rotation of the methyl group. utwente.nl These theoretical values show good agreement with data obtained from microwave spectroscopy, confirming the accuracy of the computed molecular structure. utwente.nl The calculated barrier of 442 cm⁻¹ for the methyl torsion compares well with the experimentally determined value of 407±1 cm⁻¹. utwente.nl

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be computed. These calculations help in assigning signals in ¹H and ¹³C NMR spectra and can provide insight into the electronic environment of the nuclei.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Methyl Internal Rotation Barrier | 442 cm⁻¹ (1.26 kcal/mol) utwente.nl | 407 ± 1 cm⁻¹ (1.16 kcal/mol) utwente.nl |

Understanding the electronic structure and nature of chemical bonds is fundamental to explaining a molecule's properties and reactivity. Computational methods provide insights into how electrons are distributed within this compound through the analysis of molecular orbitals (MOs) and electron density. libretexts.orghawaii.edu

Molecular Orbital (MO) theory describes the bonding in terms of orbitals that extend over the entire molecule. core.ac.uk Calculations can determine the energies and compositions of these MOs, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. For this compound, the MOs would describe the σ and π bonds within the ester and cyanide functional groups.

Population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, partition the total electron density among the atoms in the molecule. libretexts.org This allows for the calculation of partial atomic charges, providing a quantitative measure of the polarity of bonds like the C=O, C-O, and C≡N bonds. This information is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. The NBO analysis can also provide a picture that is closer to the classical Lewis structure representation, describing bonding in terms of localized bonds and lone pairs. libretexts.org

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are indispensable for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and the transition states that connect them, providing a complete picture of the reaction mechanism.

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. Identifying and characterizing the TS is crucial for understanding reaction kinetics, as its energy determines the activation barrier.

Computational methods are used to locate transition states on the potential energy surface. A TS is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. Once a TS structure is located, its identity is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

For reactions involving this compound, such as its use in deoxycyanation reactions, DFT investigations have been employed to study the reaction mechanism. These studies involve the computational identification of all relevant intermediates and transition states. The characterization of these transition states includes determining their geometry, energy relative to the reactants, and the nature of the imaginary vibrational mode. This level of detail allows chemists to understand the factors controlling the reaction's feasibility, rate, and selectivity, and to rationalize the formation of observed products and byproducts.

Calculation of Activation Barriers and Reaction Pathways

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and associated energy barriers for various transformations involving this compound. These theoretical investigations provide a molecular-level understanding of the reaction coordinates, transition states, and the feasibility of different pathways.

A notable area of investigation has been the photodissociation dynamics of this compound. Theoretical studies have mapped out the potential energy surfaces (PES) for its decomposition upon electronic excitation. Following internal conversion to the ground electronic state (S₀), the vibrationally "hot" this compound molecule can undergo unimolecular dissociation through several channels.

One significant pathway involves the three-center elimination of hydrogen cyanide (HCN). The transition state for this process has been computationally identified and its energy calculated. Another competing pathway is the four-center elimination leading to the formation of isocyanic acid (HNCO) and formaldehyde (CH₂O). The activation barriers for these and other dissociation channels determine the preferred reaction pathways.

In the context of its synthetic applications, the reaction mechanism of this compound in the deoxycyanation of 1,3-diketones has been studied. DFT calculations have been used to explore the sequential additions and eliminations involved in this transformation, providing insights into the formation of the observed products and byproducts.

A detailed computational study on the dissociation of this compound following 193-nm photolysis has provided specific activation energies for various ground-state dissociation pathways. These calculations, performed at the CCSD(T)/6-311++G(3df,3pd)//MP2/6-311+G(2d,2p) level of theory, reveal the intricate network of possible reactions. The key pathways leading to the formation of HCN and its isomer, hydrogen isocyanide (HNC), have been characterized, with the relative energies of transition states and intermediates determined. mdpi.com

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| MCF → TS1 → HCN + CH₂O | Three-center elimination of HCN | Data not explicitly found in provided search results |

| MCF → TS2 → HNCO + CH₂O | Four-center elimination of HNCO | Data not explicitly found in provided search results |

| MCF → CH₃O + NCCO | Norrish type I reaction in the S₂ excited state | Occurs in the excited state |

Kinetic Modeling and Branching Ratio Determinations

Kinetic modeling plays a crucial role in understanding the competition between different reaction pathways and predicting the product distribution under various conditions. For this compound, theoretical kinetic simulations, such as those employing Rice-Ramsperger-Kassel-Marcus (RRKM) theory and Kinetic Monte Carlo methods, have been used to calculate the branching ratios for its dissociation channels. mdpi.com

Following photoexcitation, the internal energy of the ground-state this compound molecule dictates the relative rates of the competing unimolecular reactions. Computational models have been developed to simulate these kinetics and predict the product yields.

A key finding from these simulations is the branching ratio between the formation of HCN and HNC. Theoretical predictions indicate that upon photolysis, both isomers are formed. The calculated HNC/HCN branching ratio, based on the identified ground-state dissociation channels, has been found to be in semi-quantitative agreement with experimental observations from time-resolved infrared spectroscopy. mdpi.com This agreement validates the computationally determined potential energy surface and the subsequent kinetic modeling.

The branching ratios are highly dependent on the available energy. At an excitation energy of 148 kcal/mol, corresponding to 193-nm photolysis, kinetic simulations have predicted a specific HNC/HCN branching ratio. mdpi.com These theoretical determinations are vital for interpreting experimental results and for understanding the fundamental chemical physics of this molecule.

| Product Channel | Excitation Energy (kcal/mol) | Predicted Branching Ratio | Methodology |

|---|---|---|---|

| HNC / HCN | 148 | 0.01 | RRKM and Kinetic Monte Carlo simulations |

Studies on Molecular Interactions and Catalytic Effects

Computational studies have provided valuable insights into the molecular interactions of this compound and the role of catalysts in its reactions. While detailed studies on non-covalent interactions with specific catalysts are not extensively documented in the available literature, the principles of catalyst-substrate binding and activation can be inferred from related systems.

For instance, in the palladium-catalyzed synthesis of carbamates from a related compound, methyl chloroformate, DFT calculations have shown that the catalyst plays a crucial role in stabilizing reaction intermediates and lowering activation barriers. mdpi.com The interaction energy between the reactants and the catalyst can be calculated to understand the initial binding step. These studies highlight the importance of the catalyst in facilitating key transformations such as dehydrogenation and elimination steps.

The catalytic effect often stems from the ability of the catalyst's metal center to coordinate with the reactant, thereby activating it towards nucleophilic attack or other transformations. Computational models can elucidate the geometry of these catalyst-substrate complexes and quantify the strength of the interaction.

Furthermore, the study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, is crucial for a complete understanding of the catalytic cycle. While specific data for this compound is sparse, general computational methods like DFT are well-suited to analyze these interactions, including the calculation of binding energies and the visualization of interaction modes.

Excited State Calculations and Photochemical Reactivity Predictions

The photochemical reactivity of this compound is governed by the nature of its electronically excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating these excited states and predicting the molecule's behavior upon absorption of light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital without a change in the molecular geometry. These calculations also provide the oscillator strength for each electronic transition, which is a measure of the probability of that transition occurring upon light absorption and is directly related to the intensity of peaks in the UV-Vis absorption spectrum.

For this compound, it is expected that the lowest energy electronic transitions would be of n → π* and π → π* character, involving the non-bonding electrons on the oxygen atoms and the π systems of the carbonyl and cyano groups. The specific energies and characters of these transitions can be determined through TD-DFT calculations.

Computational studies have indicated that upon 193 nm photolysis, this compound is excited to the S₂ state. From this excited state, a Norrish type I reaction can occur, leading to the formation of the methoxy radical (CH₃O) and the NCCO radical. mdpi.com Alternatively, the molecule can undergo internal conversion to a highly vibrationally excited ground state, from which the dissociation pathways discussed in section 4.2.2 become accessible.

Ab initio calculations can also be used to map the potential energy surfaces of the excited states and identify important features such as conical intersections, which are points where different electronic states have the same energy and act as efficient funnels for radiationless decay back to the ground state, often leading to specific photochemical products.

Applications in Complex Molecule Synthesis and Materials Science

Total Synthesis of Natural Products

The construction of complex natural products often requires precise and high-yielding methods for creating carbon-carbon bonds. Methyl cyanoformate has proven to be an invaluable tool in this regard, featuring prominently in the synthetic routes to several biologically significant molecules. researchgate.netanu.edu.auanu.edu.au

The hallmark application of this compound is the C-acylation of pre-formed enolates, particularly lithium enolates, to regioselectively generate β-keto esters. orgsyn.org This transformation is a cornerstone of carbon-carbon bond formation. orgsyn.org Compared to other acylating agents like acyl halides or anhydrides, this compound offers superior selectivity for C-acylation over O-acylation, which is a critical consideration in intricate synthetic pathways. wikipedia.org

This strategic C-C bond formation has been pivotal in the total syntheses of several complex natural products:

(+)-Lyconadin A and (-)-Lyconadin B: In the first total syntheses of these fawcettimine-type Lycopodium alkaloids, researchers employed Mander's reagent to construct a key β-keto ester intermediate, which was essential for assembling the core structure of the molecules. researchgate.netanu.edu.aunih.gov The reaction involved treating a ketone-derived enolate with this compound to install the required ester functionality with high efficiency. nih.gov

(-)-Platensimycin: During the first asymmetric total synthesis of this potent antibiotic, this compound was used to prepare an acetylenic ester. researchgate.netanu.edu.au This intermediate was a crucial building block for the subsequent elaboration of the molecule's complex tetracyclic core. researchgate.netanu.edu.au In other synthetic approaches to platensimycin and its analog platencin, Mander's reagent was used to introduce a carboxymethyl group to an enone, forming a key intermediate that was then carried forward. nih.gov

The general procedure for this key reaction involves the generation of a lithium enolate from a ketone, which is then treated with this compound at low temperatures (e.g., -78 °C) in an ether solvent. orgsyn.org The reaction is then quenched to yield the desired β-keto ester in good to excellent yields. orgsyn.org

The β-keto ester moiety, readily installed by this compound, is a prevalent feature in a vast array of biologically active scaffolds. Its presence allows for diverse subsequent chemical transformations, making it a versatile functional group for building molecular complexity.